Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate
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Overview
Description
“Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate” is a chemical compound. It is part of the family of bicyclic structures, which are valuable saturated structures incorporated in newly developed bio-active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of “this compound” is based on a bicyclic scaffold. Bicyclic structures are playing an increasingly important role in the development of bio-active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve [2 + 2] cycloaddition . This reaction is part of a broader strategy based on the use of photochemistry to access new building blocks .Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
The compound is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by the crystal structure that confirms the substitution pattern is consistent with that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, providing a novel class of building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Physicochemical and Pharmacokinetic Properties
The tert-butyl group is commonly used in medicinal chemistry, but its incorporation can modulate unwanted properties like increased lipophilicity and decreased metabolic stability. Research has focused on alternative substituents to optimize drug discovery processes (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
Fluorescent Sensory Materials
Benzothizole modified tert-butyl carbazole derivatives have been developed, with applications as fluorescent sensory materials for detecting volatile acid vapors. The study highlights the role of tert-butyl in gel formation and the potential for chemosensors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Curtius Rearrangement for Boc-protected Amines
A mild and efficient one-pot Curtius rearrangement method has been developed for the synthesis of tert-butyl carbamate from carboxylic acids, showcasing the versatility of tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate in organic synthesis (Lebel & Leogane, 2005).
Future Directions
Properties
IUPAC Name |
tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-13(8-15)6-4-5-9-7-10(9)13/h8-10H,4-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJIPAYHFZIPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC2C1C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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